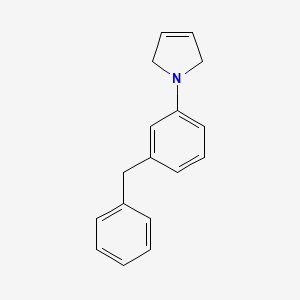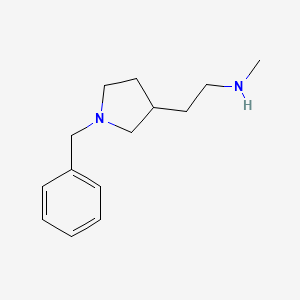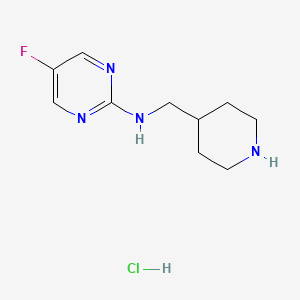
5-fluoro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine hydrochloride is a fluorinated pyrimidine derivative. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of fluorine in the pyrimidine ring enhances its chemical stability and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine hydrochloride typically involves the selective fluorination of 2-aminopyrimidine derivatives. One common method employs Selectfluor in the presence of silver carbonate (Ag₂CO₃) to achieve high regioselectivity and yield . The reaction conditions are generally mild, with the reaction being carried out at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may involve a multi-step process starting from commercially available 2-aminopyrimidine. The process includes:
Fluorination: Using Selectfluor and Ag₂CO₃.
Piperidinylation: Introducing the piperidin-4-ylmethyl group through nucleophilic substitution.
Hydrochloride Formation: Converting the free base to its hydrochloride salt for enhanced stability and solubility.
Analyse Chemischer Reaktionen
Types of Reactions
5-fluoro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the fluorinated pyrimidine to its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various alkyl or acyl groups on the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
5-fluoro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-fluoro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues in the binding pocket.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-fluoro-2-aminopyrimidine: A simpler fluorinated pyrimidine derivative.
N-(piperidin-4-ylmethyl)pyrimidin-2-amine: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-chloro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine: Chlorine instead of fluorine, leading to variations in reactivity and stability.
Uniqueness
5-fluoro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine hydrochloride is unique due to the presence of both the fluorine atom and the piperidin-4-ylmethyl group. This combination enhances its chemical stability, biological activity, and potential for diverse applications in medicinal chemistry and other fields.
Eigenschaften
Molekularformel |
C10H16ClFN4 |
|---|---|
Molekulargewicht |
246.71 g/mol |
IUPAC-Name |
5-fluoro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15FN4.ClH/c11-9-6-14-10(15-7-9)13-5-8-1-3-12-4-2-8;/h6-8,12H,1-5H2,(H,13,14,15);1H |
InChI-Schlüssel |
HMBHFWUSDPSANL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CNC2=NC=C(C=N2)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B13970744.png)
![(5-Phenylpyrazolo[1,5-A]pyrimidin-3-YL)boronic acid pinacol ester](/img/structure/B13970750.png)
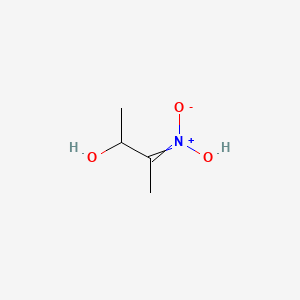
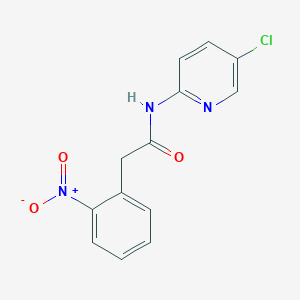
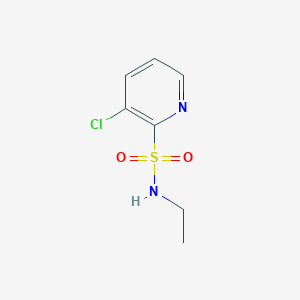

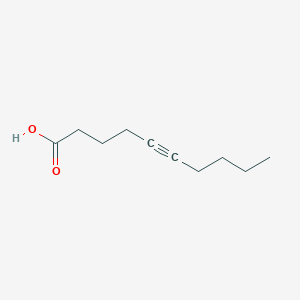
![Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone](/img/structure/B13970783.png)
![N-{4-[(2-nitrophenyl)amino]phenyl}acetamide](/img/structure/B13970797.png)
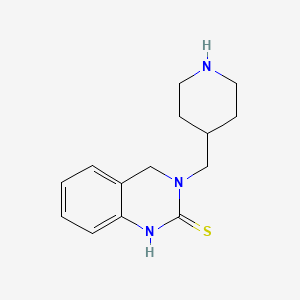
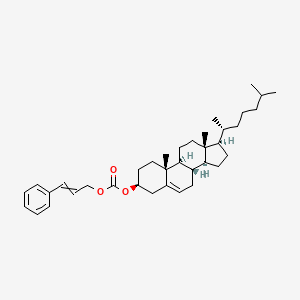
![5-Bromo-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13970813.png)
